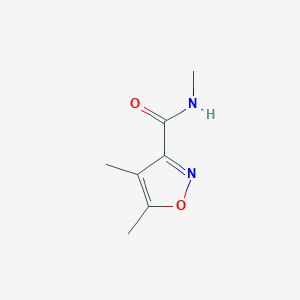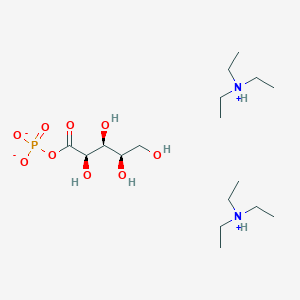
D-Xylose-1-phosphate triethylammonium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Xylose-1-phosphate triethylammonium salt: is a synthetic compound used primarily as an intermediate in the synthesis of oligosaccharides and polysaccharides. It serves as a substrate for glycosylation reactions, enabling the formation of glycosidic bonds with various monosaccharides and polysaccharides .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-Xylose-1-phosphate triethylammonium salt typically involves the phosphorylation of D-xylose. This process can be achieved through chemical or enzymatic methods. One common approach is the use of β-glycosylsulfonylhydrazides as intermediates, followed by phosphorylation using phosphitylating agents .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis, often utilizing automated systems to ensure high purity and yield. The compound is stored at temperatures below -15°C to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions: D-Xylose-1-phosphate triethylammonium salt undergoes various chemical reactions, including:
Glycosylation: Formation of glycosidic bonds with other sugars.
Fluorination and Methylation: Introduction of fluorine or methyl groups to modify the compound’s properties.
Common Reagents and Conditions:
Glycosylation: Catalyzed by glycosyltransferases in the presence of nucleotide sugars.
Fluorination: Typically involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST).
Methylation: Achieved using methylating agents like methyl iodide.
Major Products:
Glycosylation: Produces oligosaccharides and polysaccharides.
Fluorination and Methylation: Results in fluorinated or methylated derivatives of D-Xylose-1-phosphate.
Applications De Recherche Scientifique
Chemistry: D-Xylose-1-phosphate triethylammonium salt is used as a building block in the synthesis of complex carbohydrates, aiding in the study of carbohydrate chemistry and glycosylation processes .
Biology: In biological research, it serves as a substrate for glycosylation reactions, facilitating the study of glycoproteins and glycolipids .
Medicine: The compound’s role in glycosylation makes it valuable in the development of therapeutic glycoproteins and vaccines .
Industry: this compound is used in the production of biofuels and biochemicals from lignocellulosic biomass .
Comparaison Avec Des Composés Similaires
Similar Compounds:
D-Glucose-1-phosphate: Another sugar phosphate used in glycosylation.
D-Galactose-1-phosphate: Similar in function but differs in sugar moiety.
D-Mannose-1-phosphate: Used in the synthesis of mannose-containing polysaccharides.
Uniqueness: D-Xylose-1-phosphate triethylammonium salt is unique due to its specific role in the synthesis of xylose-containing oligosaccharides and polysaccharides. Its ability to form glycosidic bonds with a variety of sugars makes it a versatile tool in glycosylation research .
Propriétés
Formule moléculaire |
C17H41N2O9P |
|---|---|
Poids moléculaire |
448.5 g/mol |
Nom IUPAC |
[(2R,3S,4R)-2,3,4,5-tetrahydroxypentanoyl] phosphate;triethylazanium |
InChI |
InChI=1S/2C6H15N.C5H11O9P/c2*1-4-7(5-2)6-3;6-1-2(7)3(8)4(9)5(10)14-15(11,12)13/h2*4-6H2,1-3H3;2-4,6-9H,1H2,(H2,11,12,13)/t;;2-,3+,4-/m..1/s1 |
Clé InChI |
BEEHNGGDZLLRHQ-WJMSGQIYSA-N |
SMILES isomérique |
CC[NH+](CC)CC.CC[NH+](CC)CC.C([C@H]([C@@H]([C@H](C(=O)OP(=O)([O-])[O-])O)O)O)O |
SMILES canonique |
CC[NH+](CC)CC.CC[NH+](CC)CC.C(C(C(C(C(=O)OP(=O)([O-])[O-])O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![12-bromo-4,6-dichloro-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B12863559.png)
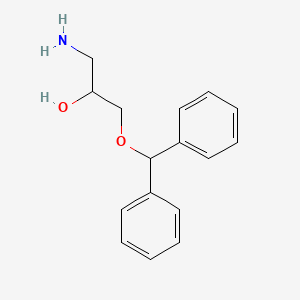
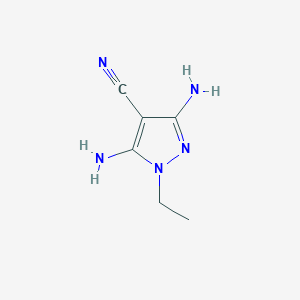

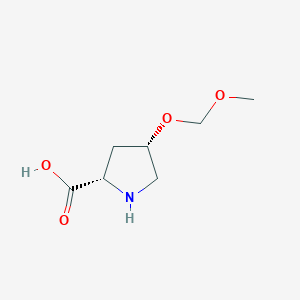
![4-[3-Ethyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid ethyl ester](/img/structure/B12863596.png)

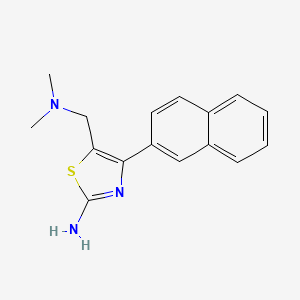

![6-amino-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile](/img/structure/B12863639.png)
